molecular formula C8H7BrCl2O B1267109 4-(2-Bromoethoxy)-1,2-dichlorobenzene CAS No. 3245-41-8

4-(2-Bromoethoxy)-1,2-dichlorobenzene

Cat. No.: B1267109
CAS No.: 3245-41-8
M. Wt: 269.95 g/mol
InChI Key: SQMJIYQANBYVEL-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)-1,2-dichlorobenzene is a useful research compound. Its molecular formula is C8H7BrCl2O and its molecular weight is 269.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132956. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Car Air Fresheners and Environmental Exposure

1,4-Dichlorobenzene, a compound related to 4-(2-Bromoethoxy)-1,2-dichlorobenzene, is used in mothballs and certain air fresheners. It's been studied for its role as a volatile organic compound contaminating indoor air, with potential links to decreased pulmonary function in adults (Elliott & Loomis, 2008).

Synthesis and Chemical Reactions

The synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide, has been studied, focusing on the Williamson Reaction and the effects of reaction conditions like temperature and solvent (Zhai Guang-xin, 2006).

Environmental and Occupational Health

1,2-Dichlorobenzene, another related compound, is used in significant quantities as an intermediate in chemical production and as a solvent. Its impact on workplace exposure and potential health effects has been documented, highlighting the need for careful handling and exposure limitations (Knecht & Lewalter, 2012).

Catalytic Reactions and Environmental Applications

Research on the catalytic oxidation of 1,2-dichlorobenzene over various transition metal oxides suggests significant potential for environmental applications, such as in air purification and pollutant degradation (Krishnamoorthy, Rivas, & Amiridis, 2000).

Safety and Hazards

Like many halogenated organic compounds, “4-(2-Bromoethoxy)-1,2-dichlorobenzene” could potentially be hazardous. It might be harmful if ingested, inhaled, or comes into contact with the skin. It could also potentially be an environmental hazard due to its likely poor biodegradability .

Properties

IUPAC Name

4-(2-bromoethoxy)-1,2-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrCl2O/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMJIYQANBYVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCBr)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299808
Record name 4-(2-bromoethoxy)-1,2-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3245-41-8
Record name 4-(2-Bromoethoxy)-1,2-dichlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3245-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 132956
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003245418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC132956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-bromoethoxy)-1,2-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to the experimentals described for Example 1 above from 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol and 3,4-dichlorophenoxy-ethylbromide in 85% yield. The reagent 3,4-dichlorophenoxy-ethylbromide was prepared by a similar procedure for the synthesis of 4-chloro-3-fluorophenoxy-ethylbromide in Example 4 above from 3,4-dichlorophenol and 1,2-dibromoethane. EM (calc.): 368.0; MS (ESI) m/e: 369.0 (M+H)+.
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